4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Structure-Activity Relationship Halogen Bonding Ligand Efficiency

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid (CAS 1047682-50-7) is a synthetic, non-proteinogenic N4-substituted asparagine derivative (MF: C12H14Cl2N2O4; MW: 321.15 g/mol). The molecule features a 3,5-dichlorophenyl carboxamide moiety at the N4 position and a 2-hydroxyethylamino group at the N2 position of the butanoic acid backbone.

Molecular Formula C12H14Cl2N2O4
Molecular Weight 321.15
CAS No. 1047682-50-7
Cat. No. B2574401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
CAS1047682-50-7
Molecular FormulaC12H14Cl2N2O4
Molecular Weight321.15
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCO
InChIInChI=1S/C12H14Cl2N2O4/c13-7-3-8(14)5-9(4-7)16-11(18)6-10(12(19)20)15-1-2-17/h3-5,10,15,17H,1-2,6H2,(H,16,18)(H,19,20)
InChIKeyIFYUMCRFSLHNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic Acid (CAS 1047682-50-7): Compound Class and Baseline Identity for Procurement


4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid (CAS 1047682-50-7) is a synthetic, non-proteinogenic N4-substituted asparagine derivative (MF: C12H14Cl2N2O4; MW: 321.15 g/mol) [1]. The molecule features a 3,5-dichlorophenyl carboxamide moiety at the N4 position and a 2-hydroxyethylamino group at the N2 position of the butanoic acid backbone . It belongs to a broader class of 4-arylamino-4-oxobutanoic acid analogs that have been explored as enzyme inhibitors, LAT1-targeting agents, and chemical biology probes [2]. Its CAS number is explicitly indexed in the MassBank chemical ontology under amino acid derivatives, confirming its structural classification within the non-proteinogenic amino acid space [1].

Why In-Class 4-Arylamino-4-oxobutanoic Acid Analogs Cannot Substitute for 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic Acid


Within the 4-arylamino-4-oxobutanoic acid scaffold, the precise halogen substitution pattern on the phenyl ring dictates key molecular recognition parameters — including steric fit, hydrogen-bonding geometry, and electronic effects — that directly govern target binding and selectivity. For example, the 3,5-dichloro arrangement confers a symmetric electron-withdrawing profile and distinct steric bulk compared to mono-chloro , 2,4-dichloro , or 2-fluoro analogs. Even positional isomers such as N4-(2,4-dichlorophenyl)-N2-(2-hydroxyethyl)asparagine (identical molecular formula, identical MW 321.15) exhibit different three-dimensional electrostatic surfaces and are predicted to engage distinct binding-site interactions . Consequently, procurement of a generic 'dichlorophenyl butanoic acid' without verifying the 3,5-substitution pattern risks introducing an unrecognized variable into structure-activity relationship (SAR) studies, screening campaigns, or synthetic route development.

Quantitative Differentiation Evidence for 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic Acid vs. Closest Analogs


Chlorine Count and Molecular Weight Differentiation vs. Mono-Chloro Analog

The target compound contains two chlorine atoms (3,5-dichloro) versus one chlorine (4-chloro) in the mono-chloro analog 4-(4-chlorophenyl)-2-(2-hydroxyethylamino)-4-oxobutanoic acid . This results in a molecular weight increase from 271.70 to 321.15 g/mol (Δ +49.45 g/mol, +18.2%), higher lipophilicity (predicted XLogP ~2.2 vs. ~1.3 for the mono-chloro analog, estimated from fragment-based calculation [1]), and an additional halogen-bond donor site. The di-ortho (3,5) chlorine arrangement further increases the electron-withdrawing effect on the phenyl ring without introducing a para-substituent that could alter amide conjugation.

Structure-Activity Relationship Halogen Bonding Ligand Efficiency

Positional Isomer Differentiation: 3,5-Dichloro vs. 2,4-Dichloro Substitution Pattern

The target compound (3,5-dichloro substitution) is a positional isomer of N4-(2,4-dichlorophenyl)-N2-(2-hydroxyethyl)asparagine (2,4-dichloro substitution) . Although both share the identical molecular formula C12H14Cl2N2O4 and molecular weight (321.15 g/mol), the chlorine atom positions generate fundamentally different electrostatic potential surfaces. The 3,5-substitution places both chlorine atoms in meta positions relative to the carboxamide linkage, creating a symmetric electron-withdrawing environment, whereas the 2,4-substitution places one chlorine ortho to the amide bond, introducing steric hindrance and altering the amide's rotational freedom and hydrogen-bonding geometry . In the related LAT1 inhibitor ADPB ((S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid), the 3,5-dichloro motif was specifically selected for its ability to engage the transporter's hydrophobic pocket without ortho steric clash [1].

Positional Isomerism Binding Site Topology Molecular Recognition

Hydrogen-Bond Donor/Acceptor Capacity vs. Fluoro and Alkyl Analogs

The target compound presents a distinct hydrogen-bonding pharmacophore compared to its 2-fluoro and 2-ethyl-6-methylphenyl analogs. The dichlorophenyl group provides two halogen-bond acceptor sites (Cl atoms) in addition to the amide NH donor, carboxylic acid OH donor, and hydroxyethyl OH donor/acceptor . The 2-fluoro analog (MW 270.26) replaces the two chlorine atoms with a single fluorine, reducing halogen-bonding capacity (Δ halogen-bond acceptors: -1) and molecular weight by 50.89 g/mol (-15.8%) . The 2-ethyl-6-methylphenyl analog (MW 294.35) eliminates halogen bonding entirely, replacing it with hydrophobic alkyl interactions, and reduces the heteroatom count . Estimated H-bond donor count for the target is 4 (carboxylic acid OH, amide NH, secondary amine NH, hydroxyethyl OH); H-bond acceptor count is 5 (two carbonyl O, two Cl, hydroxyethyl O) .

Hydrogen Bonding Solubility Pharmacophore Modeling

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability Differentiation

Based on the closely related hydroxyl analog 4-[(3,5-dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid (TPSA 86.6 Ų [1]), the target compound is estimated to have a TPSA of approximately 95–100 Ų, reflecting the additional polar atoms introduced by the 2-hydroxyethylamino group (replacement of -OH with -NHCH2CH2OH adds one nitrogen and one oxygen atom) . This TPSA falls within the favorable range for both oral absorption (<140 Ų) and blood-brain barrier penetration (<90 Ų borderline), positioning the compound at the interface of these two ADME spaces [2]. By comparison, the 2-ethyl-6-methylphenyl analog (estimated TPSA ~80 Ų) leans toward higher membrane permeability but potentially lower aqueous solubility, while the mono-chloro analog (TPSA ~86.6 Ų) offers a narrower property window [2].

ADME Prediction BBB Penetration Oral Bioavailability

Structural Alignment with LAT1-Targeting Pharmacophore: 3,5-Dichlorophenyl Motif Conservation

The 3,5-dichlorophenyl motif present in the target compound is a conserved pharmacophoric element in multiple LAT1 (L-type amino acid transporter 1) inhibitors, including ADPB ((S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid) [1] and JPH203 ((S)-2-amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid) . ADPB demonstrated dose-dependent cytotoxicity with IC50 values of 118.1 μM (MDA-MB-231), 126.2 μM (HCC1954), and 127.3 μM (MCF-7) in breast cancer cell lines [1]. JPH203 is a clinical-stage LAT1 inhibitor with IC50 of 140 nM for 14C-leucine uptake in S2-hLAT1 cells . The target compound incorporates this identical 3,5-dichlorophenyl recognition element within a distinct butanoic acid backbone, differing from ADPB by the presence of the N2-hydroxyethylamino substituent (replacing the free α-amino group) and the N4-carboxamide linkage (replacing the direct C4-phenyl bond) [2].

LAT1 Transporter Cancer Theranostics Amino Acid Transporter Inhibition

Optimal Research and Procurement Use Cases for 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic Acid


Structure-Activity Relationship (SAR) Studies on Halogenated Asparagine Derivatives

Given its unique 3,5-dichloro substitution pattern, this compound serves as the definitive '3,5-dichloro reference standard' within a systematic SAR matrix of N4-arylamino-4-oxobutanoic acids. Researchers can co-procure the 2,4-dichloro positional isomer (N4-(2,4-dichlorophenyl)-N2-(2-hydroxyethyl)asparagine) and the mono-chloro analog (4-(4-chlorophenyl)-2-(2-hydroxyethylamino)-4-oxobutanoic acid) to deconvolute the contribution of chlorine count vs. chlorine position to biological activity .

LAT1 Transporter Pharmacophore Scaffold-Hopping Programs

The conserved 3,5-dichlorophenyl motif aligns this compound with established LAT1 inhibitors such as ADPB and JPH203, but its distinct butanoic acid backbone and N2-hydroxyethylamino substituent offer a novel scaffold for medicinal chemists seeking to escape the intellectual property space of existing LAT1-targeting chemotypes while preserving the key pharmacophore [1][2].

Halogen-Bonding Probe in Structural Biology and Computational Chemistry

With two meta-positioned chlorine atoms serving as halogen-bond acceptors, this compound is an ideal small-molecule probe for crystallographic or docking studies aimed at characterizing halogen-bonding interactions with protein backbone carbonyls or side-chain hydroxyl groups. The 3,5-dichloro geometry provides a symmetric halogen-bonding surface distinct from the asymmetric 2,4-dichloro isomer, enabling direct experimental comparison of halogen-bond geometry preferences .

Physicochemical Property Benchmarking for Early-Stage Lead Optimization

The compound's balanced physicochemical profile (MW 321.15, estimated TPSA 95–100 Ų, moderate predicted lipophilicity) makes it a suitable benchmarking standard for assessing how incremental structural modifications (e.g., halogen replacement, N2-substituent variation) shift key ADME parameters. Procurement alongside the fluoro analog (ΔMW -50.89, Δ halogen-bond acceptors -1) and the alkyl analog (zero halogen bonding) enables systematic property-activity relationship mapping [1].

Quote Request

Request a Quote for 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.